6-Bromospiro[chromane-2,1'-cyclohexan]-4-one
Description
6-Bromospiro[chromane-2,1’-cyclohexan]-4-one is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom attached to a chromane ring fused with a cyclohexane ring
Properties
IUPAC Name |
6-bromospiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPXSKDBSNVNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[chromane-2,1’-cyclohexan]-4-one typically involves the bromination of a suitable precursor, such as chromane or its derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for 6-Bromospiro[chromane-2,1’-cyclohexan]-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[chromane-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The chromane ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted chromane derivatives.
Oxidation: Formation of chromane ketones or aldehydes.
Reduction: Formation of chromane alcohols or hydrocarbons.
Scientific Research Applications
6-Bromospiro[chromane-2,1’-cyclohexan]-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-Bromospiro[chromane-2,1’-cyclohexan]-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromospiro[chromane-2,4’-piperidine]
- 6-Bromospiro[chromane-2,1’-cyclobutan]-4-ol
- 6-Bromospiro[chromane-2,1’-cyclobutan]-4-amine
Uniqueness
6-Bromospiro[chromane-2,1’-cyclohexan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
6-Bromospiro[chromane-2,1'-cyclohexan]-4-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom attached to a chromane ring fused with a cyclohexane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of this compound typically involves bromination reactions of suitable precursors, such as chromane derivatives. Common methods include the use of bromine or N-bromosuccinimide (NBS) under controlled conditions, often in inert solvents like dichloromethane or chloroform. The reaction conditions are optimized to achieve high yields and purity, which are crucial for subsequent biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria and certain pathogenic fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer). The compound's IC50 values indicate moderate to strong potency in inhibiting cell proliferation. For example, derivatives based on similar chroman structures have demonstrated IC50 values as low as 24.4 µM against MOLT-4 cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, potentially allowing it to inhibit enzyme activity or alter receptor functions. Detailed biochemical studies are necessary to elucidate the exact molecular pathways involved .
Case Studies
Several case studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study evaluated the compound against various microbial strains and reported a significant reduction in growth rates for both bacteria and fungi.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound induced apoptosis in cancer cells, suggesting its potential as a lead compound for cancer therapy.
- Inflammation Modulation : Research indicated that the compound effectively reduced markers of inflammation in cell culture models.
Data Tables
| Biological Activity | Tested Strains/Cell Lines | IC50 Values (µM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | Significant |
| Anticancer | HL-60 | 42.0 | Moderate |
| MOLT-4 | 24.4 | Strong | |
| Anti-inflammatory | Various cytokine assays | Not specified | Effective |
Q & A
Q. What are the recommended synthetic routes for 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one, and how can reaction selectivity be ensured?
Methodological Answer:
- Key Steps :
- Spirocyclic Core Formation : Utilize cyclohexane derivatives and chroman-4-one precursors. Spirocyclization can be achieved via acid-catalyzed intramolecular aldol condensation or photochemical methods .
- Bromination : Introduce bromine at the 6-position using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperature (0–5°C) to minimize side reactions .
- Selectivity Control : Steric hindrance from the cyclohexane ring (evident in similar spiro compounds) directs bromination to the chroman moiety. Monitor reaction progress via TLC and HPLC to confirm regioselectivity .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm spiro junction geometry and bromine placement. Compare with spiro[chroman-cyclohexan] analogs (e.g., 7-hydroxyspiro derivatives) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related spiro compounds like (1’S,4’S)-5-(2,5-Dimethylphenyl)-4’-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexan]-4-one .
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular formula (CHBrO) and isotopic patterns for bromine .
- NMR Spectroscopy : Use - and -NMR to confirm spiro junction geometry and bromine placement. Compare with spiro[chroman-cyclohexan] analogs (e.g., 7-hydroxyspiro derivatives) .
Q. What are the key stability considerations for this compound during storage and handling?
Methodological Answer:
- Storage :
- Handling :
Advanced Research Questions
Q. How can contradictory data on the antimicrobial efficacy of this compound be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Strain Variability : Test against standardized bacterial panels (e.g., ATCC strains) to control for resistance mechanisms .
- Biofilm vs. Planktonic Assays : Discrepancies may arise from biofilm-specific resistance. Use crystal violet assays to evaluate biofilm inhibition .
- Solubility Factors : Poor aqueous solubility can skew MIC values. Optimize formulations with DMSO/PEG carriers and validate via HPLC .
- Statistical Validation : Apply ANOVA to compare results across labs, addressing batch-to-batch variability in compound purity .
Q. What strategies optimize the bioactivity of this compound through structural modification?
Methodological Answer:
- SAR (Structure-Activity Relationship) Approaches :
- Substitution at Position 7 : Introduce hydroxyl or methoxy groups to enhance hydrogen bonding with bacterial targets, as seen in 7-hydroxyspiro derivatives .
- Spiro Ring Expansion : Replace cyclohexane with piperidine (e.g., 6-Bromospiro[chroman-2,4'-piperidin]-4-one) to improve membrane permeability .
- Hybridization : Combine with aurone or benzothiazole moieties to target multidrug-resistant pathogens, leveraging synergistic effects .
- Validation : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive (e.g., MRSA) strains, using time-kill assays for dynamic activity profiling .
Q. How can computational models predict the reactivity and binding interactions of this compound?
Methodological Answer:
- In Silico Workflow :
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites for bromine substitution .
- Molecular Docking : Simulate interactions with bacterial enzymes (e.g., β-glucuronidase) using AutoDock Vina, referencing marine spirochromane inhibitors .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .
- Validation : Cross-check predictions with experimental IC values and crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
